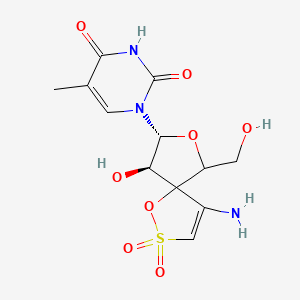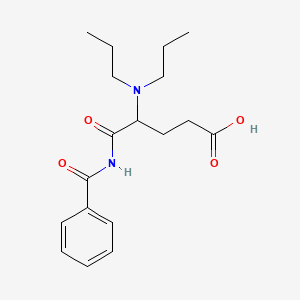
Pentanoic acid, 5-(benzoylamino)-4-(dipropylamino)-5-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 5-(benzoylamino)-4-(dipropylamino)-5-oxo- is a complex organic compound with a unique structure that combines elements of both carboxylic acids and amides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-(benzoylamino)-4-(dipropylamino)-5-oxo- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of a suitable amine with benzoyl chloride, followed by the introduction of the dipropylamino group through nucleophilic substitution. The final step usually involves the oxidation of the intermediate to introduce the oxo group.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar principles to laboratory synthesis, with optimizations for scale, yield, and cost-effectiveness. These methods often involve the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, 5-(benzoylamino)-4-(dipropylamino)-5-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace the dipropylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Pentanoic acid, 5-(benzoylamino)-4-(dipropylamino)-5-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of pentanoic acid, 5-(benzoylamino)-4-(dipropylamino)-5-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active site residues, while the dipropylamino group may interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pentanoic acid: A simpler carboxylic acid with similar structural features but lacking the benzoylamino and dipropylamino groups.
Valproic acid: A branched-chain carboxylic acid with anticonvulsant properties, used in the treatment of epilepsy and bipolar disorder.
5-(Diphenylphosphinyl)pentanoic acid: Another derivative of pentanoic acid with different functional groups, used in neurology research.
Uniqueness
Pentanoic acid, 5-(benzoylamino)-4-(dipropylamino)-5-oxo- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzoylamino and dipropylamino groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
25800-60-6 |
|---|---|
Fórmula molecular |
C18H26N2O4 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
5-benzamido-4-(dipropylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)15(10-11-16(21)22)18(24)19-17(23)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3,(H,21,22)(H,19,23,24) |
Clave InChI |
IQYLNYFCJXRHTI-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(CCC(=O)O)C(=O)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


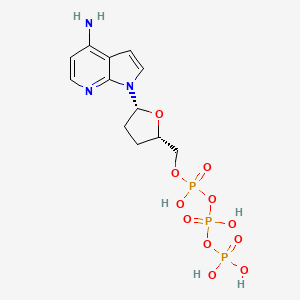
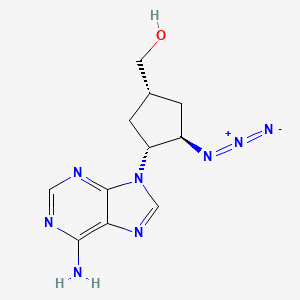
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbonitrile](/img/structure/B12790354.png)
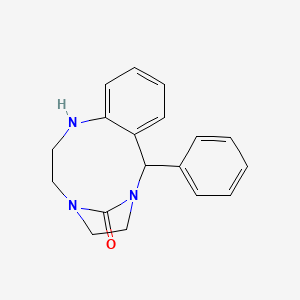

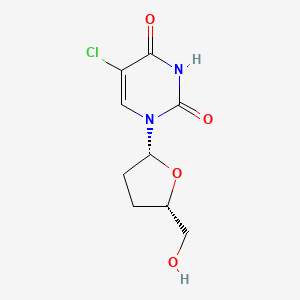


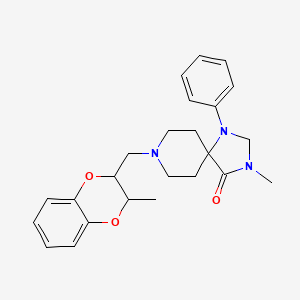
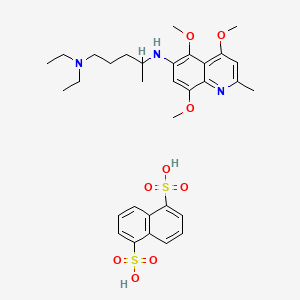

![2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt](/img/structure/B12790420.png)
